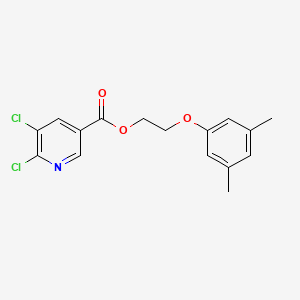
2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate is a synthetic organic compound that features both phenoxy and pyridine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate typically involves the reaction of 3,5-dimethylphenol with 2-chloroethyl 5,6-dichloropyridine-3-carboxylate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: 3,5-Dimethylphenol and 5,6-dichloropyridine-3-carboxylic acid.
科学研究应用
2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
作用机制
The mechanism of action of 2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and pyridine moieties could facilitate binding to hydrophobic pockets or metal ions within the target site, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-(3,5-Dimethylphenoxy)ethyl 4-chloropyridine-3-carboxylate
- 2-(3,5-Dimethylphenoxy)ethyl 5-chloropyridine-3-carboxylate
- 2-(3,5-Dimethylphenoxy)ethyl 6-chloropyridine-3-carboxylate
Uniqueness
2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern can provide distinct electronic and steric properties compared to similar compounds with single or different substitution patterns.
属性
IUPAC Name |
2-(3,5-dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10-5-11(2)7-13(6-10)21-3-4-22-16(20)12-8-14(17)15(18)19-9-12/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHKSPNVFBAPTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOC(=O)C2=CC(=C(N=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
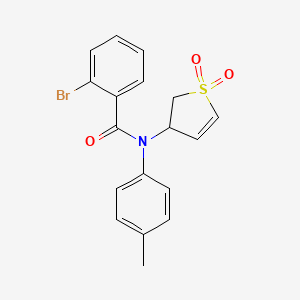
![N-(3,5-dimethylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2641148.png)

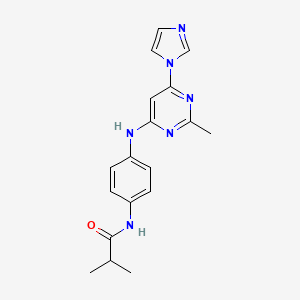
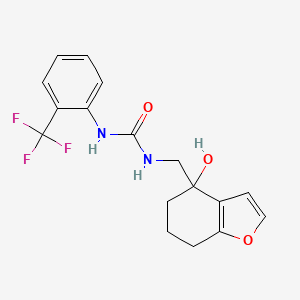
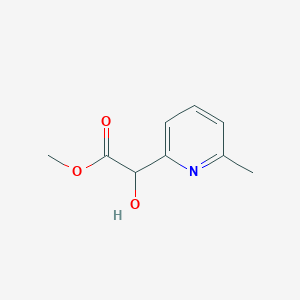
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2641156.png)
![(3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/new.no-structure.jpg)
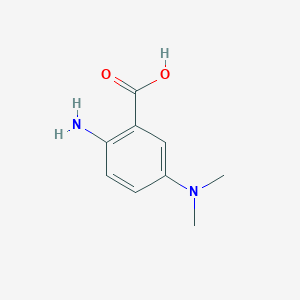
![4-methyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2641161.png)
![N-(3,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2641166.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide](/img/structure/B2641167.png)
![methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2641169.png)
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2641170.png)
